N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15654410
Molecular Formula: C29H23ClN4OS
Molecular Weight: 511.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23ClN4OS |
|---|---|
| Molecular Weight | 511.0 g/mol |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C29H23ClN4OS/c30-25-16-12-22(13-17-25)19-34-27-9-5-4-8-26(27)32-29(34)36-20-28(35)33-31-18-21-10-14-24(15-11-21)23-6-2-1-3-7-23/h1-18H,19-20H2,(H,33,35)/b31-18+ |
| Standard InChI Key | CDAXRSZGYDAHIW-FDAWAROLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Introduction
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a biphenyl moiety linked to a hydrazide functional group, which is further substituted with a benzimidazole unit containing a chlorobenzyl group and a sulfur atom. This intricate arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves several steps, requiring careful control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
This compound can participate in various chemical reactions, including hydrolysis, which requires specific conditions to optimize yields and minimize side products.
Biological Activities and Potential Applications
Compounds containing benzimidazole and hydrazide functionalities have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The unique structure of N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-benzimidazole | Basic benzimidazole structure | Antimicrobial, anticancer | Simpler structure lacking sulfur |
| 4-Chlorobenzhydrazide | Hydrazide with chlorobenzene | Antimicrobial | Lacks biphenyl moiety |
| Biphenyl hydrazone | Biphenyl linked to hydrazone | Antioxidant | Does not contain benzimidazole |
These comparisons highlight the unique aspects of N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, particularly its combination of multiple active groups and complex structure that may enhance its biological activity compared to simpler analogs.
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